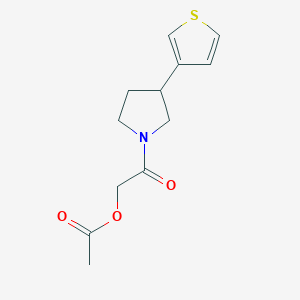

2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate

Description

Properties

IUPAC Name |

[2-oxo-2-(3-thiophen-3-ylpyrrolidin-1-yl)ethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)16-7-12(15)13-4-2-10(6-13)11-3-5-17-8-11/h3,5,8,10H,2,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKWDGTUFODBDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)N1CCC(C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The thiophene ring imparts electronic properties that can be useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Aromatic Substituents: The thiophene group in the target compound introduces sulfur-mediated π-π interactions and increased lipophilicity compared to pyridine (in Ethyl (3-Amino-2-Oxo...)) or phenoxy groups (in roxatidine) . Thiophene’s electron-rich nature may alter binding affinity in receptor-targeted applications relative to pyridine’s electron-deficient ring .

Roxatidine’s hydrochloride salt improves solubility in physiological conditions, a feature absent in the neutral target compound .

Ring Systems: Pyrrolidine (5-membered, saturated) vs. Thiophene vs. Benzene: Thiophene’s lower aromatic stabilization energy may increase reactivity in synthetic modifications compared to benzene derivatives .

Research Findings

- Hydrogen Bonding: The 2-oxo group and ester oxygen may participate in hydrogen-bonding networks, akin to patterns observed in pyridinone derivatives .

- Biological Activity : Roxatidine’s clinical success underscores the pharmacological relevance of ethyl acetate-linked heterocycles, though the thiophene substituent in the target compound warrants further investigation for receptor specificity .

Biological Activity

The compound 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate is a novel chemical entity that integrates a thiophene ring, a pyrrolidine ring, and an acetate group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors such as amino acids.

- Introduction of the Thiophene Ring : Methods like the Gewald reaction are commonly used for this purpose.

- Acetylation : The final step involves acetylating the intermediate to yield the target compound.

The compound's molecular formula is with a molecular weight of approximately 235.30 g/mol .

The biological activity of 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate is believed to be mediated through interactions with various biological targets:

- Enzyme Modulation : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator.

- Receptor Binding : The structural features allow for π–π interactions and hydrogen bonding with macromolecules, influencing receptor activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Oxopyrrolidine Derivative | A549 (lung cancer) | 66 | |

| 5-Nitrothiophene Derivative | Multi-drug resistant S. aureus | Selective activity |

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cells while sparing non-cancerous cells .

Antimicrobial Activity

In addition to anticancer effects, the compound has potential antimicrobial properties. Research on structurally related compounds has shown effectiveness against multidrug-resistant strains of bacteria:

| Pathogen | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| S. aureus (MRSA) | Effective | <64 | |

| E. coli (carbapenem-resistant) | No activity detected | >64 |

These findings suggest that modifications to the thiophene or pyrrolidine moieties could enhance antimicrobial efficacy.

Case Studies

Several studies have explored the biological implications of compounds similar to 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate:

- Study on Anticancer Activity : A recent study evaluated various derivatives in A549 lung adenocarcinoma cells, noting that specific substitutions significantly affected potency and selectivity against cancer cells compared to normal cells .

- Antimicrobial Resistance : Another investigation focused on the antimicrobial activity of pyrrolidine derivatives against resistant strains, highlighting the need for novel scaffolds in drug development to combat resistance .

Q & A

What are the recommended synthetic routes for 2-Oxo-2-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethyl acetate, and how can regioselectivity be optimized?

Basic:

The compound can be synthesized via a multi-step route involving:

Pyrrolidine functionalization : Introduction of the thiophen-3-yl group at the 3-position of pyrrolidine using nucleophilic substitution or cross-coupling reactions .

Acetylation : Reaction of the pyrrolidine-thiophene intermediate with ethyl glyoxylate or chloroacetyl chloride under basic conditions to form the 2-oxoethyl acetate moiety .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for final isolation.

Advanced:

Regioselectivity challenges arise during thiophene substitution on pyrrolidine. Strategies include:

- Steric/electronic modulation : Use of directing groups (e.g., Boc protection) to favor substitution at the 3-position .

- Catalytic optimization : Transition-metal catalysts (e.g., Pd) for Suzuki-Miyaura coupling to ensure precise thiophene attachment .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired regioisomers .

How can the structural integrity of this compound be validated experimentally?

Basic:

- Spectroscopic analysis :

Advanced:

- X-ray crystallography : Single-crystal diffraction to resolve stereochemical ambiguities (e.g., confirm thiophene orientation relative to pyrrolidine) .

- Dynamic NMR : Study rotational barriers of the pyrrolidine ring to assess conformational stability in solution .

What in vitro assays are suitable for evaluating its biological activity, and how can contradictory activity data be resolved?

Basic:

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents to assess CNS activity .

Advanced:

- Contradiction analysis :

- Dose-response curves : Confirm activity is concentration-dependent and rule off-target effects .

- Metabolic stability : Assess hepatic microsomal degradation to distinguish true activity from artifactual results .

- Mechanistic studies :

How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

Basic:

- Core modifications :

Advanced:

- Pharmacophore mapping :

- 3D-QSAR : CoMFA/CoMSIA models to identify critical substituents for target binding .

- Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- ADMET profiling :

What analytical methods are recommended for resolving discrepancies in spectral or crystallographic data?

Basic:

- Repeat experiments : Ensure purity via HPLC (C18 column, acetonitrile/water gradient) before spectral acquisition .

- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., ethyl 2-oxopyrrolidin-1-yl acetate derivatives) .

Advanced:

- Synchrotron XRD : High-resolution crystallography to resolve weak electron density regions (e.g., disordered acetate groups) .

- DFT calculations : Optimize molecular geometry and predict NMR/IR spectra for mismatch troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.